molecular formula C7H9N3 B1364303 4-Cyclopropylpyrimidin-2-amine CAS No. 21573-15-9

4-Cyclopropylpyrimidin-2-amine

Cat. No. B1364303
CAS RN: 21573-15-9
M. Wt: 135.17 g/mol
InChI Key: WSRWIOBLJDEDRM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 4-Cyclopropylpyrimidin-2-amine is represented by the formula C7H9N3 . The InChI code for this compound is 1S/C7H9N3/c8-7-9-4-3-6(10-7)5-1-2-5/h3-5H,1-2H2,(H2,8,9,10) .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 135.17 . The boiling point is 338.8±35.0 C at 760 mmHg , and the melting point is 133-135 C .

Scientific Research Applications

Synthesis and Chemical Properties

  • 4-Cyclopropylpyrimidin-2-amine is utilized in the synthesis of α-aminophosphonates, which are achieved through a three-component condensation reaction, demonstrating its versatility in chemical synthesis (P. S. Reddy et al., 2014).
  • The compound's role in the synthesis of aminopyrimidine series of agonists, specifically as a part of high throughput screening, highlights its utility in pharmacological research (A. Dounay et al., 2009).
  • In crystallography studies, this compound's crystal structure has been analyzed, contributing to the understanding of its molecular geometry and interactions (Youngeun Jeon et al., 2015).

Applications in Cancer Research

  • This compound has been a part of the synthesis and evaluation process in the context of anti-cancer activity, particularly towards non-small cell lung carcinoma (NSCLC) cells, indicating its potential application in cancer therapeutics (Borvornwat Toviwek et al., 2017).

Molecular Interaction Studies

  • Studies involving this compound in the field of molecular interaction, such as its involvement in TfOH-mediated cycloadditions, contribute to the broader understanding of molecular synthesis and reactions (Ping-Fan Chen et al., 2016).
  • Its use in the synthesis of various pyrimidine derivatives and evaluation in anti-cancer agents further exemplifies its versatility in chemical and medicinal research (Pawel M Lukasik et al., 2012).

Safety and Hazards

4-Cyclopropylpyrimidin-2-amine is classified as harmful . It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Mode of Action

It is known that pyrimidine derivatives can act as nucleophiles . This suggests that 4-Cyclopropylpyrimidin-2-amine might interact with its targets through nucleophilic attack, leading to changes in the target molecules.

Biochemical Pathways

Pyrimidine derivatives are known to be involved in various biochemical pathways, including nucleotide synthesis

Result of Action

Some pyrimidine derivatives have been found to have anti-proliferative activity against certain cancer cell lines

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect a compound’s stability and its interactions with its targets . .

properties

IUPAC Name

4-cyclopropylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3/c8-7-9-4-3-6(10-7)5-1-2-5/h3-5H,1-2H2,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSRWIOBLJDEDRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40391207
Record name 4-cyclopropylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40391207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

21573-15-9
Record name 4-cyclopropylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40391207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-cyclopropylpyrimidin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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